molecular formula C20H16N4O3S B2879998 1,3-Dimethyl-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 727358-86-3

1,3-Dimethyl-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No. B2879998
CAS RN: 727358-86-3
M. Wt: 392.43
InChI Key: LHKBNRFRBRSLAN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a thiophene ring, and a diazinane trione structure . These types of compounds are often synthesized for their potential biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions . For example, a related compound was synthesized by condensation of 1,3-diethyl-2-thiobarbituric acid and 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde in ethanol in the presence of pyridine .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazole and thiophene rings are likely to contribute to the compound’s aromaticity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The pyrazole ring, for example, is known to participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiophene ring could potentially increase the compound’s lipophilicity .

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

The thiophene moiety present in the compound is known for its effectiveness in anticancer activity. Thiophene derivatives have been reported to possess anti-mitotic and kinases inhibiting properties, which are crucial in the development of anticancer drugs . The structural complexity of the compound suggests potential for targeted therapy against specific cancer types, possibly by interfering with cell division or signaling pathways.

Pharmaceutical Development: Anti-inflammatory Agents

Compounds containing thiophene rings have been identified as potent anti-inflammatory agents . The specific structure of this compound, with its substituted thiophene and pyrazole groups, could be explored for the development of new anti-inflammatory medications, potentially offering improved efficacy or reduced side effects compared to existing drugs.

Neurological Research: Antipsychotic and Anti-anxiety Effects

Thiophene derivatives are also known for their anti-psychotic and anti-anxiety effects . This compound could be investigated for its potential use in treating neurological disorders such as schizophrenia or generalized anxiety disorder, possibly providing a new avenue for therapy.

Antimicrobial and Antifungal Applications

The presence of a pyrazole ring in the compound’s structure is associated with antimicrobial and antifungal activities . This suggests that the compound could be used in the development of new treatments for bacterial and fungal infections, addressing the growing concern of antibiotic resistance.

Material Science: Organic Semiconductors

Thiophene is a key component in the synthesis of organic semiconductors. The compound , with its thiophene backbone, could be utilized in the research and development of organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) .

Agricultural Chemistry: Plant Growth Regulators

Indole derivatives, which are structurally similar to the compound being analyzed, are known to influence plant growth and development. This compound could be studied for its potential as a plant growth regulator, possibly affecting processes like seed germination, flowering, or fruiting .

Enzyme Inhibition: Kinase Inhibitors

The compound’s structure suggests potential for enzyme inhibition, specifically kinases, which are enzymes that play a significant role in signal transduction and cell regulation. Research into this application could lead to the development of new drugs for diseases where kinase activity is dysregulated .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Compounds with similar structures have been reported to possess a wide range of therapeutic properties .

Future Directions

Future research could involve further exploration of the compound’s potential biological activities, as well as optimization of its synthesis process .

properties

IUPAC Name

1,3-dimethyl-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c1-22-18(25)15(19(26)23(2)20(22)27)11-13-12-24(14-7-4-3-5-8-14)21-17(13)16-9-6-10-28-16/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKBNRFRBRSLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione

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